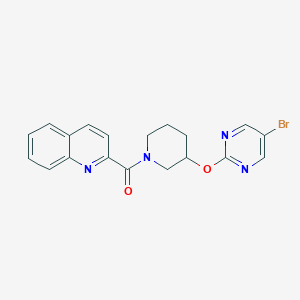

(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of complex heterocyclic compounds, focusing on their potential as intermediates for further chemical transformations. For example, the study by Ibrahim, El-Shaaer, and Hassan (2002) details the synthesis and reactions of 2-Methyl-4-oxo-4 H -1-benzothiophenopyrans, highlighting the versatility of these compounds in generating a variety of derivatives through reactions with different nucleophiles, including the formation of quinoxalinyl and benzothiazinyl derivatives S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002.

Anticancer Activity

Derivatives of similar structural motifs have been designed and evaluated for their anticancer activities. For instance, Perreault et al. (2017) developed a mestranol derivative with potent and selective activities against breast cancer models, demonstrating the potential of these compounds in targeted cancer therapy Martin Perreault, R. Maltais, J. Roy, Raphaël Dutour, D. Poirier, 2017.

Antimicrobial Activity

The study of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives by Mallesha and Mohana (2014) illustrates the exploration of these compounds for their antimicrobial properties. Certain derivatives showed promising activity against pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents L. Mallesha, K. Mohana, 2014.

Antitubercular Activity

Mefloquine derivatives have been investigated for their anti-tubercular activities, with certain compounds exhibiting significant effectiveness against M. tuberculosis, as reported by Wardell et al. (2011). This research underscores the therapeutic potential of these compounds in treating tuberculosis J. Wardell, Marcus V. N. Souza, S. Wardell, M. Lourenço, 2011.

Spectroscopic and Theoretical Studies

The electronic and fluorescence properties of specific derivatives have been analyzed both experimentally and theoretically to understand their behavior in different environments, as demonstrated by Al-Ansari (2016). Such studies are crucial for the development of materials with specific optical properties I. A. Z. Al-Ansari, 2016.

Mechanism of Action

Target of Action

The primary target of this compound is serine/threonine-protein kinase . This enzyme plays a crucial role in the cell cycle, particularly in checkpoint-mediated cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to its active site. This binding could potentially inhibit the enzyme’s activity, leading to cell cycle arrest and the activation of DNA repair mechanisms . .

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase affects the cell cycle regulation pathway . By inhibiting the kinase, the compound can halt the cell cycle, preventing the cell from dividing. This can lead to the activation of DNA repair mechanisms, which are crucial for maintaining genomic stability .

Result of Action

The primary result of the compound’s action is the arrest of the cell cycle and the activation of DNA repair mechanisms . This can prevent the proliferation of cells with DNA damage, potentially reducing the risk of mutations and cancer development.

Properties

IUPAC Name |

[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2/c20-14-10-21-19(22-11-14)26-15-5-3-9-24(12-15)18(25)17-8-7-13-4-1-2-6-16(13)23-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHHYQZXOTXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)OC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)

![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)